molecular formula C21H17F3N2O3S B13126049 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-28-8

8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B13126049
CAS No.: 612065-28-8
M. Wt: 434.4 g/mol
InChI Key: XWIQMUIPMXTCFK-UHFFFAOYSA-N
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Description

8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. The starting materials might include benzenesulfonyl chloride, 2-trifluoromethylaniline, and other intermediates. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzenesulfonyl-6-(2-chlorophenylamino)-2,3-dihydro-1H-indolizin-5-one
  • 8-Benzenesulfonyl-6-(2-methylphenylamino)-2,3-dihydro-1H-indolizin-5-one

Uniqueness

8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

612065-28-8

Molecular Formula

C21H17F3N2O3S

Molecular Weight

434.4 g/mol

IUPAC Name

8-(benzenesulfonyl)-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C21H17F3N2O3S/c22-21(23,24)15-9-4-5-10-16(15)25-17-13-19(18-11-6-12-26(18)20(17)27)30(28,29)14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2

InChI Key

XWIQMUIPMXTCFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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